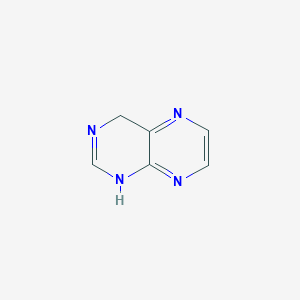
1,4-Dihydropteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pteridine, 3,4-dihydro-: is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrazine and pyrimidine rings. These compounds are known for their diverse biological roles, including their presence in pigments and enzyme cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pteridine, 3,4-dihydro- typically involves the condensation of pyrimidine derivatives with pyrazine derivatives. One common method is the reaction of 2,4,5-triaminopyrimidine with glyoxal under acidic conditions to form the pteridine ring system . Another approach involves the oxidative aromatization of 3-(aminomethyl)pyrazin-2-amine with orthoformates to yield 6-substituted pteridines .
Industrial Production Methods: Industrial production of pteridine, 3,4-dihydro- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pteridine, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine-2,4-dione derivatives.
Reduction: Reduction reactions can convert pteridine, 3,4-dihydro- to tetrahydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at the ring carbons and nitrogens are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Pteridine-2,4-dione derivatives.
Reduction: Tetrahydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pteridine, 3,4-dihydro- serves as a scaffold for the synthesis of various biologically active molecules. Its derivatives are used in the development of fluorescent dyes and metal complexes .
Biology: In biological systems, pteridine, 3,4-dihydro- derivatives act as cofactors for enzymes involved in metabolic pathways. They play a crucial role in the biosynthesis of neurotransmitters and other essential biomolecules .
Medicine: Pteridine, 3,4-dihydro- and its derivatives have shown potential in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, pteridine, 3,4-dihydro- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
Pteridine, 3,4-dihydro- exerts its effects through its interaction with specific molecular targets. For instance, it acts as a cofactor for enzymes such as dihydropteridine reductase, which is involved in the metabolism of aromatic amino acids . The compound’s ability to donate and accept electrons makes it crucial in redox reactions within biological systems . Additionally, pteridine, 3,4-dihydro- can modulate the activity of enzymes by binding to their active sites, thereby influencing various metabolic pathways .
Comparison with Similar Compounds
Tetrahydropteridine: A reduced form of pteridine, 3,4-dihydro-, involved in similar biochemical processes.
Pteridine-2,4-dione: An oxidized derivative with distinct chemical properties.
Neopterin: A pteridine derivative used as a biomarker for immune system activation.
Uniqueness: Pteridine, 3,4-dihydro- is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
25911-72-2 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1,4-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-2,4H,3H2,(H,7,9,10) |
InChI Key |
JBNBYKWDFWNCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CN=C2NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-3-(3-methyl-4-nitro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B13951414.png)

![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
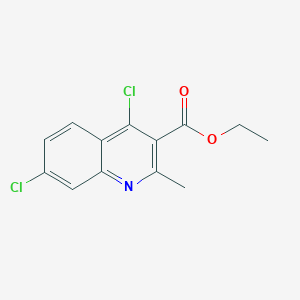

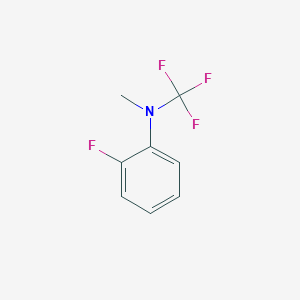
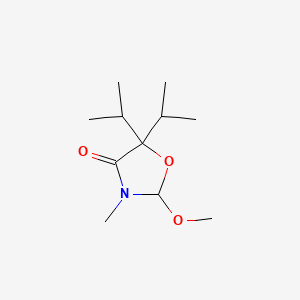




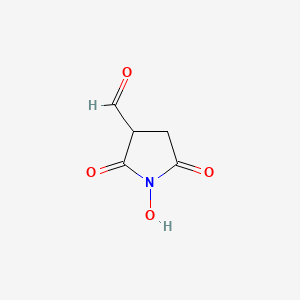
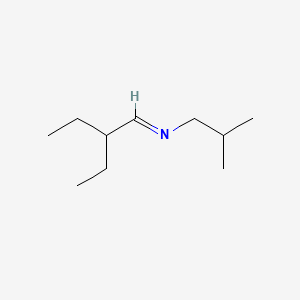
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
